Tmpyp

Beschreibung

Overview of G-Quadruplex-Targeting Ligands in Nucleic Acid Biology

G-quadruplexes (G4s) are non-canonical nucleic acid secondary structures characterized by four-stranded arrangements formed in guanine-rich sequences. These structures are prevalent in functionally important genomic regions, including telomeres, ribosomal DNA (rDNA), and promoter regions of oncogenes, where they play critical roles in regulating gene expression, DNA replication, and telomere maintenance medchemexpress.com. The aberrant formation or function of G4 structures has been implicated in various diseases, such as cancer and neurodegenerative disorders, making them attractive therapeutic targets medchemexpress.com.

Ligands that specifically target and bind to G-quadruplexes are a growing class of small molecules with significant therapeutic potential, particularly as anticancer agents medchemexpress.com. These ligands can stabilize G4 structures, thereby interfering with the biological processes they regulate, such as telomerase activity or oncogene transcription. The development and characterization of such ligands are crucial for advancing our understanding of nucleic acid biology and for the discovery of new therapeutic modalities.

Significance of TMPyP4 Tosylate as a Research Probe in DNA and RNA Structural Studies

TMPyP4 tosylate is recognized for its ability to intercalate into and stabilize G-quadruplex structures by stacking on the G-tetrads at the core of these motifs tocris.comrndsystems.comfunakoshi.co.jpcaymanchem.comsigmaaldrich.com. This interaction not only stabilizes the G4 conformation but also influences the biological activity of G4-associated proteins, such as telomerase tocris.comrndsystems.comfunakoshi.co.jpcaymanchem.comsigmaaldrich.com. As a result, TMPyP4 tosylate serves as a critical research probe for investigating the structural dynamics and functional implications of G-quadruplexes in both DNA and RNA nih.govresearchgate.netresearchgate.netresearchgate.net.

Table 1: Comparative G-Quadruplex Stabilization Effects of TMPyP4 Salts

| Property | TMPyP4 Tetratosylate | TMPyP4 Tetrachloride | Difference (Tosylate - Tetrachloride) |

| ΔTm (°C) for DNA G-quadruplex | 6.45 | 4.18 | +2.27 |

| Binding Energy (kcal/mol) | -31.4 | -27.6 | -3.8 |

Note: Values are derived from comparative studies using UV-melting measurements and molecular dynamics simulations, indicating the stabilizing contribution of the tosyl anion. nih.govresearchgate.netresearchgate.netresearchgate.net

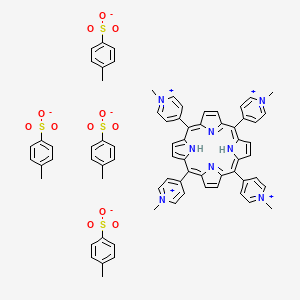

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZFRMNXBLFDNN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H66N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38673-65-3 (Parent) | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36951-72-1 | |

| Record name | TMP 1363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms and Interaction Dynamics of Tmpyp4 Tosylate

G-Quadruplex Binding and Stabilization

High-Affinity Binding to DNA G-Quadruplex Structures

TMPyP4 tosylate is recognized as a high-affinity G-quadruplex-specific ligand. medchemexpress.comlabmartgh.com It demonstrates a potent ability to bind to and stabilize these four-stranded DNA structures. labmartgh.comtocris.comrndsystems.com The primary mode of interaction involves the stacking of the porphyrin molecule with the G-tetrads, which are the planar arrangements of four guanine (B1146940) bases that form the core of the G-quadruplex. labmartgh.comtocris.comrndsystems.combiocrick.com This interaction is a key factor in its function as a telomerase inhibitor, with studies reporting an IC₅₀ value of 6.5 µM for human telomerase. labmartgh.com The binding affinity can be substantial, with binding constants reported in the range of 10⁸ M⁻¹ for certain G-quadruplex structures. researchgate.net

Induction of G-Quadruplex Formation

Beyond stabilizing pre-existing G-quadruplexes, TMPyP4 tosylate can also induce their formation. nih.gov In cellular environments, treatment with TMPyP4 has been shown to lead to a global increase in G4 signals. nih.gov This suggests that the compound can shift the equilibrium from other DNA conformations, such as single or double strands, towards the G-quadruplex structure. This induction of G4 formation is particularly relevant in the context of gene promoters that contain G-rich sequences with the potential to form these structures. ijbs.com

Specificity Towards Telomeric G-Quadruplexes

A significant area of research has been the interaction of TMPyP4 tosylate with G-quadruplexes found in human telomeres. Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine and readily form G4 structures. mdpi.com TMPyP4 has been shown to bind to and stabilize these telomeric G-quadruplexes, which in turn inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in most cancer cells. nih.gov However, the binding is not limited to DNA G-quadruplexes; studies have shown that TMPyP4 binds to human telomeric RNA G-quadruplexes with a magnitude that is an order of magnitude stronger than its DNA counterpart. nih.govresearchgate.netnih.gov

Interaction with Oncogene Promoter G-Quadruplexes (e.g., c-MYC, KRAS, VEGF)

G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, including c-MYC, KRAS, and VEGF. mdpi.com The stabilization of these G4 structures by ligands like TMPyP4 can act as a transcriptional repressor, down-regulating the expression of these cancer-related genes. mdpi.com

c-MYC: TMPyP4 has been demonstrated to specifically down-regulate the expression of the c-MYC oncogene. nih.gov This is attributed to its ability to bind and stabilize the G-quadruplex structure in the c-MYC promoter. ijbs.comnih.gov Computational studies suggest that the binding stoichiometry for TMPyP4 to the c-MYC G-quadruplex can be 4:1, involving both end-stacking and intercalation. plos.orgnih.gov

KRAS: The promoter of the KRAS oncogene also contains G-rich sequences that can form G-quadruplexes. mdpi.commdpi.com TMPyP4 has been found to interact with and stabilize the parallel G4 structure of the KRAS promoter. mdpi.com

VEGF: The promoter region of the human Vascular Endothelial Growth Factor (VEGF) gene contains a polypurine/polypyrimidine tract that can form a G-quadruplex. The presence of G-quadruplex-interactive agents can facilitate this structural transition. ijbs.com

Influence of Counterions on G-Quadruplex Binding and Stabilization

The nature of the counterion associated with the TMPyP4 cation has a notable impact on its G-quadruplex binding and stabilization capabilities. nih.govresearchgate.netnih.gov Comparative studies between TMPyP4 tetratosylate and TMPyP4 tetrachloride have revealed that the tosylate anion itself contributes to the stabilization of the G-quadruplex. nih.govresearchgate.netnih.gov

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) has shown that the tosyl anion can bind to the human telomeric DNA G-quadruplex with multiple stoichiometries, ranging from 1:1 to 3:1. nih.govresearchgate.netnih.gov This indicates a synergistic effect between the TMPyP4 cation and the tosyl anion in stabilizing the G-quadruplex. nih.govresearchgate.netnih.gov Molecular modeling studies suggest that the tosyl anion can occupy a vacant space in a narrow groove on the G-quadruplex surface, adjacent to the bound TMPyP4 cation, thereby stabilizing the entire complex. nih.govresearchgate.netresearchgate.net This additional stabilization is quantified by a computed binding energy that is 3.8 kcal/mol lower in the presence of the tosyl anion. nih.govresearchgate.netresearchgate.netresearchgate.net Consequently, TMPyP4 tetratosylate shows a greater thermal stabilization of the DNA G-quadruplex compared to its tetrachloride counterpart, with a reported difference of 2.27°C in the melting temperature (ΔTm). nih.govresearchgate.netnih.govresearchgate.net

| Parameter | TMPyP4 tetratosylate | TMPyP4 tetrachloride | Reference |

| ΔTm of DNA G-quadruplex | +6.45°C | +4.18°C | researchgate.net |

| Computed Binding Energy | -31.4 kcal/mol (with tosyl) | -27.6 kcal/mol (without tosyl) | nih.govresearchgate.netresearchgate.net |

Binding Stoichiometries and Structural Changes Induced by TMPyP4 Tosylate

The binding stoichiometry of TMPyP4 to G-quadruplexes can be complex and is dependent on the specific G4 structure and solution conditions. researchgate.netrsc.org Various studies have reported different binding ratios. For instance, ESI-TOF-MS has provided direct evidence for both 1:1 and 2:1 binding stoichiometries of the TMPyP4 cation with DNA/RNA G-quadruplexes. nih.gov For some G-quadruplexes, such as the one in the Bcl-2 promoter region, a saturation stoichiometry of 4:1 has been observed. plos.org Similarly, a 4:1 stoichiometry has been reported for the interaction with a mutant c-MYC G-quadruplex. nih.gov

The binding of TMPyP4 can induce structural changes in the G-quadruplex. For example, upon interaction with the thrombin-binding aptamer (TBA), which forms a G-quadruplex, the initial structure is stabilized but also slightly distorted. csic.es In the case of the c-MYC promoter G-quadruplex, incubation with TMPyP4 can induce a transformation from a parallel to a hybrid-type structure. ijbs.com The binding modes are also varied and can include end-stacking, intercalation, and groove binding. rsc.orgbiorxiv.org

| G-Quadruplex | Binding Stoichiometry (TMPyP4:G4) | Binding Constants (K) | Reference |

| Human Telomeric DNA | 1:1 and 2:1 | K₁ = 1.87 × 10⁶ M⁻¹, K₂ = 2.83 × 10⁵ M⁻¹ | nih.gov |

| Human Telomeric RNA | 1:1 and 2:1 | ~10-fold higher than DNA | nih.govresearchgate.netnih.gov |

| Thrombin-Binding Aptamer (TBA) | 1:1 | log K = 5.7 ± 0.2 | csic.es |

| (G₄T₄G₄)₄ | 4:1 | K_stronger = 2.74 x 10⁸ M⁻¹, K_weaker = 8.21 x 10⁵ M⁻¹ | researchgate.net |

| Bcl-2 Promoter | 4:1 | - | plos.org |

| c-MYC Promoter | 4:1 | - | plos.orgnih.gov |

Telomerase Modulation and Telomere Dynamics

TMPyP4 tosylate is a cationic porphyrin that has garnered significant attention for its role in modulating telomerase and telomere dynamics, crucial elements in cancer biology. Its mechanisms of action are multifaceted, primarily revolving around the stabilization of unique DNA structures known as G-quadruplexes.

TMPyP4 tosylate is a potent inhibitor of human telomerase. sigmaaldrich.comlabmartgh.com Its primary mechanism of inhibition involves binding to and stabilizing G-quadruplex DNA structures. tocris.comrndsystems.com These four-stranded structures can form in the guanine-rich single-stranded DNA of telomeres. By stacking with the G-tetrads at the core of the G-quadruplex, TMPyP4 tosylate effectively locks the telomere end into a conformation that telomerase cannot extend. sigmaaldrich.comlabmartgh.com This stabilization prevents the catalytic activity of telomerase, which is responsible for adding telomeric repeats to the ends of chromosomes. mdpi.com The inhibitory concentration (IC₅₀) of TMPyP4 tosylate against human telomerase has been reported to be 6.5 µM. sigmaaldrich.comlabmartgh.com This targeted inhibition of telomerase activity is a key strategy in its potential as an anticancer agent, as the vast majority of cancer cells rely on telomerase for their immortal phenotype. researchgate.net

Table 1: Telomerase Inhibition by TMPyP4 Tosylate

| Target Enzyme | Mechanism of Action | IC₅₀ | Reference |

|---|

Beyond direct enzymatic inhibition, TMPyP4 tosylate also modulates telomerase at the genetic level by downregulating the expression of its catalytic subunit, human Telomerase Reverse Transcriptase (hTERT). researchgate.netnih.gov Research has shown that TMPyP4 can decrease the number of hTERT transcripts. nih.gov One proposed mechanism for this is the stabilization of G-quadruplex structures within the promoter region of the c-MYC gene. nih.gov The c-MYC protein is a transcription factor that plays a crucial role in regulating the expression of the hTERT gene. nih.gov By suppressing c-MYC, TMPyP4 tosylate indirectly leads to a reduction in hTERT expression, thus presenting a dual-action approach to telomerase inhibition. nih.gov This suggests that TMPyP4 has at least two distinct pathways through which it impacts telomerase activity. nih.gov

The direct consequence of telomerase inhibition by TMPyP4 tosylate is the progressive shortening of telomeres. tocris.comrndsystems.com In normal somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence or apoptosis. Cancer cells circumvent this by overexpressing telomerase. By inhibiting this enzyme, TMPyP4 tosylate restores the natural process of telomere erosion in cancer cells. tocris.comrndsystems.com Studies have demonstrated that treatment with TMPyP4 tosylate at concentrations between 1 and 5 μM results in telomere shortening. tocris.comrndsystems.com This induced telomere shortening can ultimately trigger cell death pathways in tumor cells. mdpi.com

The inhibition of telomerase activity and the subsequent shortening of telomeres by TMPyP4 tosylate directly impact the proliferative capacity of cancer cells. medchemexpress.com By disrupting the mechanism that maintains telomere length, TMPyP4 tosylate effectively limits the number of times a cancer cell can divide. This interference with telomerase-dependent proliferation has been observed in various cancer cell lines, including those from osteosarcoma and multiple myeloma. tocris.comrndsystems.commedchemexpress.com The compound's ability to bind to G4 DNA/RNA and stabilize these structures is central to its disruption of cancer cell proliferation.

A significant portion of cancers, particularly certain types of sarcoma, maintain their telomeres through a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT). nih.govnih.gov The ALT pathway relies on homologous recombination to extend telomeres. mdpi.com TMPyP4 tosylate has been shown to be effective in suppressing ALT activity. nih.govnih.gov It achieves this by inducing the formation of G-quadruplexes within the telomeres of ALT-positive cells. nih.gov This leads to a reduction in the markers of ALT activity, such as extrachromosomal C-circles and ALT-associated promyelocytic leukemia (PML) bodies. nih.govnih.gov The ability to target both telomerase-positive and ALT-positive cancer cells broadens the potential therapeutic spectrum of TMPyP4 tosylate.

Table 2: Effect of TMPyP4 on ALT Activity Markers

| Cell Type | Effect of TMPyP4 Treatment | Outcome | Reference |

|---|---|---|---|

| Osteosarcoma (U2OS, SAOS-2) | Decreased extrachromosomal C-circles | Suppression of ALT activity | nih.govnih.gov |

Non-G-Quadruplex Related Molecular Interactions

While the primary focus of TMPyP4 tosylate research has been on its interaction with G-quadruplexes, studies have revealed other molecular targets. It has been identified as an inhibitor of the interaction between G-quadruplexes and Insulin-like Growth Factor 1 (IGF-1). medchemexpress.commedchemexpress.cn Furthermore, TMPyP4 has been characterized as a novel inhibitor of acetylcholinesterase (AChE), an enzyme critical in the nervous system. medchemexpress.comnih.gov This porphyrin molecule has also demonstrated antiviral activity against SARS-CoV-2. medchemexpress.commedchemexpress.cn These findings suggest that the biological effects of TMPyP4 tosylate may extend beyond its influence on telomere maintenance.

Acetylcholinesterase Inhibition and Associated Mechanisms

TMPyP4 tosylate, a cationic porphyrin, has been identified as a novel inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govcaymanchem.com This inhibitory action is noteworthy as the molecular structure of TMPyP4 differs significantly from other established AChE inhibitors. nih.gov The proposed mechanism suggests that the positively charged nitrogen of the methyl pyridinium (B92312) group in TMPyP4 mimics the quaternary amine of acetylcholine, allowing it to interact with the active site of AChE. nih.gov

In vitro studies have demonstrated that TMPyP4 inhibits AChE activity. nih.gov Interestingly, this inhibition can be rescued by pre-treatment of TMPyP4 with Hemeoxygenase-2 (HO-2). nih.gov This suggests a potential role for HO-2 in metabolizing or interacting with TMPyP4, thereby modulating its inhibitory effect on AChE. nih.gov The degradation of TMPyP4 in cells is known to be carried out by hemeoxygenase enzymes (HO-1 and HO-2), which produce metabolites such as 4-formyl-1-methylpyridinium (4F-MP) and 4-carboxyl-1-methylpyridinium (4C-MP). researchgate.net However, in vitro analyses have indicated that TMPyP4 itself, and not these putative metabolites, is responsible for the inhibition of AChE activity. nih.gov

Further research is required to fully elucidate the precise molecular interactions between TMPyP4 and AChE to understand the detailed mechanism of inhibition. nih.gov

Table 1: Research Findings on Acetylcholinesterase Inhibition by TMPyP4 Tosylate

| Parameter | Observation | Reference |

| Inhibitory Action | TMPyP4 inhibits acetylcholinesterase (AChE) activity. | nih.govcaymanchem.com |

| Proposed Mechanism | The positively charged nitrogen of the methyl pyridinium group in TMPyP4 may interact with the AChE active site. | nih.gov |

| Role of Hemeoxygenase-2 | Pre-treatment with Hemeoxygenase-2 (HO-2) can rescue AChE function from TMPyP4 inhibition. | nih.gov |

| Active Inhibitor | TMPyP4, not its metabolites (4F-MP and 4C-MP), is the active inhibitor of AChE. | nih.gov |

Disruption of Insulin-like Growth Factor-1 (IGF-1) and G-Quadruplex Interaction

TMPyP4 tosylate has been shown to be a quadruplex-specific ligand that can inhibit the interaction between insulin-like growth factor-1 (IGF-1) and G-quadruplexes. medchemexpress.comclinisciences.commedchemexpress.cnselleckchem.comglpbio.comxcessbio.com G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences and are implicated in various cellular processes, including the regulation of gene expression. caymanchem.com The ability of TMPyP4 to interfere with the binding of IGF-1 to these structures highlights a significant aspect of its molecular mechanism. medchemexpress.comclinisciences.commedchemexpress.cnselleckchem.comglpbio.comxcessbio.com

Research indicates that IGF-1 can selectively bind to G-quadruplex structures. medchemexpress.cnglpbio.com By acting as a G-quadruplex stabilizing agent, TMPyP4 can modulate the biological activities associated with these structures. labmartgh.comlabmartgh.com The interference with the IGF-1 and G-quadruplex interaction is a key component of its potential role in disrupting oncogenic signaling pathways. labmartgh.com

Table 2: Research Findings on the Disruption of IGF-1 and G-Quadruplex Interaction by TMPyP4 Tosylate

| Parameter | Observation | Reference |

| Ligand Specificity | TMPyP4 tosylate is a quadruplex-specific ligand. | medchemexpress.comclinisciences.commedchemexpress.cnselleckchem.comglpbio.comxcessbio.com |

| Interaction Inhibition | It inhibits the interaction between G-quadruplexes and Insulin-like Growth Factor-1 (IGF-1). | medchemexpress.comclinisciences.commedchemexpress.cnselleckchem.comglpbio.comxcessbio.com |

| IGF-1 Binding | IGF-1 has been shown to selectively bind to G-quadruplex structures. | medchemexpress.cnglpbio.com |

| Mechanism of Action | TMPyP4 stabilizes G-quadruplexes, thereby interfering with IGF-1 binding. | labmartgh.comlabmartgh.com |

Stabilization of General Nucleic Acid Secondary Structures

TMPyP4 tosylate is a well-documented stabilizer of nucleic acid secondary structures, with a particular affinity for G-quadruplexes formed by both DNA and RNA. medchemexpress.comclinisciences.commedchemexpress.cncaymanchem.comlabmartgh.comfunakoshi.co.jp This cationic porphyrin interacts with and stabilizes these structures primarily through a mechanism described as "stacking" with the G-tetrads, which are the planar arrangements of four guanine bases that form the core of the G-quadruplex. rndsystems.comtocris.com

The stabilization of these structures by TMPyP4 has significant biological implications. For instance, by stabilizing G-quadruplex DNA in telomeres, it can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. caymanchem.comlabmartgh.comrndsystems.comtocris.com This leads to telomere shortening and can arrest cell growth. rndsystems.comtocris.com The interaction is not limited to DNA; TMPyP4 also binds to and stabilizes RNA G-quadruplexes. nih.gov

Studies have also investigated the role of the counter-ions in TMPyP4 tosylate. It has been found that the tosylate anion contributes to the G-quadruplex stabilizing effect. nih.gov Molecular modeling suggests that the tosyl anion can fill a vacant space between the TMPyP4 cation and the DNA G-quadruplex, thereby enhancing the stability of the complex. nih.govresearchgate.netresearchgate.net This synergistic effect between the TMPyP4 cation and the tosyl anion results in a greater thermal stabilization of the G-quadruplex compared to TMPyP4 with other counter-ions like chloride. nih.govresearchgate.net

Table 3: Research Findings on the Stabilization of Nucleic Acid Secondary Structures by TMPyP4 Tosylate

| Parameter | Observation | Reference |

| Primary Interaction | Stabilizes G-quadruplexes in both DNA and RNA. | caymanchem.comfunakoshi.co.jpnih.gov |

| Mechanism | Stacks with G-tetrads within the G-quadruplex structure. | rndsystems.comtocris.com |

| Biological Consequence | Inhibition of telomerase activity and telomere shortening. | rndsystems.comtocris.com |

| Counter-ion Effect | The tosylate anion contributes to the stabilizing effect on G-quadruplexes. | nih.gov |

| Synergistic Stabilization | The tosyl anion fills space between the TMPyP4 cation and the G-quadruplex, increasing complex stability. | nih.govresearchgate.netresearchgate.net |

Advanced Methodologies for Characterizing Tmpyp4 Tosylate S Interactions

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the binding characteristics and structural consequences of TMPyP4 tosylate's interactions with its targets.

UV-Vis absorption spectroscopy is a primary tool for monitoring the interaction between TMPyP4 and G-quadruplex DNA. The porphyrin core of TMPyP4 exhibits a strong absorption band in the visible region, known as the Soret band, which is highly sensitive to its environment. researchgate.net Upon binding to a G-quadruplex, characteristic changes in this Soret band are observed, providing evidence of complex formation.

Typically, the binding of TMPyP4 to a G-quadruplex results in a significant red shift (bathochromicity) and a decrease in molar absorptivity (hypochromicity) of the Soret band. researchgate.netnih.gov For instance, the interaction of TMPyP4 with the G-quadruplex formed by the human telomeric sequence (TTAGGG)n has been shown to cause a red shift in the Soret band maximum from approximately 422 nm to 434 nm, accompanied by a hypochromicity of about 35%. researchgate.net These spectral changes are often interpreted as indicative of an end-stacking binding mode, where the porphyrin molecule stacks onto the external G-quartets of the quadruplex structure.

The presence of a clear isosbestic point in titration experiments, where the concentration of the G-quadruplex is systematically increased while the TMPyP4 concentration is held constant, signifies a two-state equilibrium between the free and bound forms of the ligand. researchgate.netnih.gov However, blurred isosbestic points can suggest the presence of multiple binding modes or more complex equilibria. nih.gov

| Parameter | Observation | Significance | Reference |

| Soret Band Shift | Red shift (e.g., ~12-18 nm) | Indicates π-π stacking interactions between the porphyrin and the G-quadruplex. | researchgate.netnih.gov |

| Hypochromicity | Decrease in absorbance (e.g., ~35%) | Suggests a close association and stacking interaction, characteristic of binding. | researchgate.netnih.gov |

| Isosbestic Point | Sharp point around 434-435 nm | Indicates a simple equilibrium between the bound and free forms of TMPyP4. | researchgate.netnih.gov |

Circular Dichroism (CD) spectroscopy is an invaluable technique for studying the conformational changes in chiral molecules like DNA upon ligand binding. G-quadruplexes exhibit distinct CD spectra depending on their topology (e.g., parallel, antiparallel, or hybrid). The interaction with TMPyP4 can induce and/or stabilize specific G-quadruplex conformations.

Studies have shown that TMPyP4 can influence the folding of telomeric DNA sequences. nih.gov For example, the binding of TMPyP4 can induce a conformational shift in the G-quadruplex structure. The changes in the CD spectrum, such as shifts in the position and intensity of characteristic positive and negative bands, provide direct evidence of these structural alterations. For instance, a parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure often displays a positive peak near 295 nm. The binding of TMPyP4 can enhance the features of a particular conformation, indicating its stabilizing effect. This technique is also used in melting assays to determine the thermal stability of the G-quadruplex-TMPyP4 complex; an increase in the melting temperature (Tm) upon ligand binding indicates stabilization. mdpi.com

TMPyP4 possesses intrinsic fluorescence properties that are modulated upon its interaction with G-quadruplexes. This phenomenon allows it to be used as a fluorescent probe for G-quadruplex detection. When free in solution, the fluorescence of TMPyP4 is often quenched. However, upon binding to a G-quadruplex, its fluorescence emission can be significantly enhanced. rsc.org This "light-up" effect is attributed to the restriction of intramolecular rotational modes of the porphyrin upon stacking onto the G-quadruplex structure.

Fluorescence titration experiments can be used to determine binding affinity and stoichiometry. For example, fluorescence titrations have demonstrated that TMPyP4 can act as a "light switch" for G-quadruplex DNA, with significant fluorescence enhancements observed upon binding. researchgate.net Time-resolved fluorescence spectroscopy can provide further insights into the binding mechanism by measuring changes in the fluorescence lifetime of TMPyP4 upon complex formation. nih.gov Studies using 2-aminopurine (B61359), a fluorescent analog of adenine, incorporated into telomeric DNA sequences have also been employed to monitor the specific formation of the G-quadruplex-TMPyP4 complex. nih.gov The fluorescence of 2-aminopurine is sensitive to its local environment, and changes upon TMPyP4 binding can reveal details about the binding location and its impact on the DNA structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the molecular structure of complexes. By measuring the absorption of infrared radiation, FTIR can detect vibrations of specific chemical bonds within a molecule. When TMPyP4 forms a complex, changes in its vibrational modes, as well as those of the molecule it binds to, can be observed.

Biophysical and Structural Determination Techniques

Beyond spectroscopy, biophysical methods provide quantitative data on the size, shape, and stoichiometry of TMPyP4 complexes in solution.

Analytical Ultracentrifugation Sedimentation Velocity (AUC-SV) is a rigorous biophysical technique used to determine the hydrodynamic properties of macromolecules and their complexes in solution. nih.govnih.gov It provides information on size, shape, and association states. In the study of TMPyP4 interactions, AUC-SV is particularly effective for characterizing the stoichiometry of binding and the ability of TMPyP4 to induce multimerization of G-quadruplex structures.

Research has demonstrated that TMPyP4 can induce the dimerization of human telomeric G-quadruplexes. rsc.orgrsc.org AUC-SV experiments can directly observe the formation of these larger complexes. By monitoring the sedimentation coefficient distribution of a G-quadruplex solution upon titration with TMPyP4, researchers can quantify the conversion of monomers to dimers. researchgate.net The binding number of TMPyP4 per G-quadruplex can also be determined and has been shown to be dependent on both the concentration of TMPyP4 and the ionic strength of the solution. rsc.orgrsc.org These studies have revealed that specific binding modes of TMPyP4 are responsible for inducing the formation of these dimeric G-quadruplex complexes. rsc.org

| Technique | Information Obtained | Key Findings for TMPyP4 | Reference |

| AUC-SV | Sedimentation coefficient, stoichiometry, complex formation, dimerization | TMPyP4 can induce dimerization of human telomeric G-quadruplexes. The binding number is dependent on TMPyP4 and salt concentration. | rsc.orgrsc.orgresearchgate.net |

Polyacrylamide Gel Electrophoresis (PAGE) for DNA/RNA Migration and Binding Studies

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique used to investigate the binding of TMPyP4 to DNA and RNA sequences that can form G-quadruplexes. This method separates molecules based on their size, shape, and charge, providing insights into the formation and stability of TMPyP4-quadruplex complexes.

In such studies, nucleic acid sequences known to form G-quadruplexes are incubated with varying concentrations of TMPyP4. The resulting mixtures are then subjected to electrophoresis on a polyacrylamide gel under non-denaturing conditions. The migration of the nucleic acid through the gel matrix is influenced by its conformation. A folded G-quadruplex structure, being more compact, typically migrates faster than its unfolded, single-stranded counterpart.

When TMPyP4 binds to the G-quadruplex, it can cause a shift in the migration pattern. Depending on the nature of the interaction, this can manifest as a further change in mobility. For instance, the binding of TMPyP4 has been shown to disrupt a pre-folded RNA G-quadruplex in a concentration-dependent manner, as observed by a change in its electrophoretic mobility. semanticscholar.org Native gel electrophoresis can convincingly demonstrate how TMPyP4 unfolds an extremely stable RNA G-quadruplex. semanticscholar.orgnih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. mdpi.comfrontiersin.org This provides a complete thermodynamic profile of the binding between TMPyP4 and its target G-quadruplexes, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). mdpi.com From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the forces driving the interaction.

ITC experiments have revealed that the binding of TMPyP4 to G-quadruplex structures is often characterized by negative enthalpy changes, indicating that the interaction is enthalpically driven. mdpi.com Studies have shown that TMPyP4 can exhibit different binding modes with G-quadruplexes. For example, ITC has identified two distinct binding processes for TMPyP4 with certain DNA G-quadruplexes: a high-affinity binding event, likely corresponding to end-stacking on the terminal G-tetrads, and a weaker, external binding interaction. mdpi.com

Furthermore, ITC has been instrumental in demonstrating the binding preference of TMPyP4 for parallel G-quadruplex structures over antiparallel ones, with the binding affinity for parallel structures being an order of magnitude higher. mdpi.com The technique has also been used to study the interaction of TMPyP4 with G-quadruplexes and i-motifs in the context of genetic diseases, revealing two independent binding sites for both DNA and RNA molecules. nih.gov

Thermodynamic Parameters of TMPyP4 Binding to G-Quadruplexes

| G-Quadruplex Type | Binding Affinity (Ka) (M⁻¹) | Binding Mode |

|---|---|---|

| Parallel | 10⁷ | End-stacking (stronger) |

| Parallel | 10⁶ | External binding (weaker) |

| Antiparallel | 10⁶ | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining high-resolution structural information about TMPyP4-G-quadruplex complexes in solution. mdpi.commdpi.com One-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights into the atomic-level interactions, conformational changes, and dynamics of both the porphyrin ligand and the nucleic acid upon binding.

1D ¹H NMR spectroscopy is particularly useful for monitoring the imino protons of the guanine (B1146940) residues that form the G-tetrads. These protons are characteristic of G-quadruplex structures, and changes in their chemical shifts and line broadening upon titration with TMPyP4 provide direct evidence of binding and can indicate the mode of interaction. For instance, titration of TMPyP4 into a pre-formed RNA G-quadruplex solution has been shown to cause accelerated imino proton exchange, which is consistent with the melting or unfolding of the G-quadruplex structure. nih.gov This demonstrates that while TMPyP4 is known as a G-quadruplex stabilizer, it can also induce unfolding in certain contexts. semanticscholar.orgnih.gov

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structures of molecules in their crystalline state. This technique has been successfully applied to determine the crystal structure of TMPyP4 in complex with RNA G-quadruplexes, offering precise information about the binding geometry and intermolecular interactions.

A notable example is the crystal structure of TMPyP4 complexed with a two-quartet parallel RNA G-quadruplex, which was resolved at a resolution of 1.74 Å. rcsb.org Such high-resolution structures reveal the specific contacts between the porphyrin and the G-quadruplex, including stacking interactions with the G-tetrads and interactions with the loops. This structural information is invaluable for understanding the basis of TMPyP4's binding affinity and selectivity and serves as a foundation for the rational design of new and improved G-quadruplex ligands.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has emerged as a powerful and versatile tool for studying non-covalent interactions, including the binding of TMPyP4 to G-quadruplexes. Its high sensitivity, speed, and ability to provide direct information on binding stoichiometry make it a valuable complementary technique to other biophysical methods.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for Binding Stoichiometry and Affinity

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is particularly well-suited for the analysis of non-covalent complexes. researchgate.net In this technique, the sample solution is sprayed into the mass spectrometer under gentle conditions that preserve the non-covalent interactions present in solution. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of the intact TMPyP4-G-quadruplex complexes.

ESI-TOF-MS studies have provided direct evidence for the binding of the TMPyP4 cation to both DNA and RNA G-quadruplexes, revealing the formation of complexes with both 1:1 and 2:1 binding stoichiometries. nih.gov Interestingly, these studies have also highlighted the significant role of the counter-ion in the binding process. For TMPyP4 tosylate, the tosyl anion was found to bind to the human telomeric DNA G-quadruplex with multiple stoichiometries (from 1:1 to 3:1). nih.gov This suggests a synergistic effect where both the TMPyP4 cation and the tosyl anion contribute to the stabilization of the G-quadruplex. nih.gov

Furthermore, comparative studies using ESI-TOF-MS have shown that TMPyP4 tetrachloride exhibits a lower binding affinity for DNA G-quadruplexes compared to TMPyP4 tetratosylate, underscoring the influence of the tosylate counter-ion. researchgate.net This technique has also been instrumental in demonstrating that TMPyP4 binds to human telomeric RNA G-quadruplexes with an affinity that is an order of magnitude stronger than its binding to the corresponding DNA G-quadruplex. nih.gov

Binding Stoichiometries of TMPyP4 and Tosyl Anion with G-Quadruplexes Determined by ESI-TOF-MS

| Interacting Species | G-Quadruplex Type | Observed Stoichiometries (Ligand:Quadruplex) |

|---|---|---|

| TMPyP4 cation | DNA/RNA | 1:1, 2:1 |

| Tosyl anion | Human telomeric DNA | 1:1, 2:1, 3:1 |

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) for Complex Identification

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) is a tandem mass spectrometry technique that provides further structural information about the detected complexes. In an MS/MS experiment, a specific ion (the precursor ion), such as a TMPyP4-G-quadruplex complex, is selected in the quadrupole mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by the time-of-flight mass analyzer.

This technique has been used to confirm the identity of the complexes observed in ESI-TOF-MS spectra. For example, MS/MS analysis of the 1:1:1 complex of G-quadruplex:TMPyP4:tosyl anion produced daughter ions corresponding to the 1:1 G-quadruplex-TMPyP4 complex, confirming the association of both the porphyrin and the tosyl anion with the G-quadruplex. researchgate.net The fragmentation patterns can also provide insights into the relative binding strengths of the different components within the complex. For instance, a higher collision energy might be required to dissociate the TMPyP4 cation from the G-quadruplex compared to the tosyl anion, indicating a stronger interaction for the porphyrin.

Computational and Molecular Modeling Studies

Computational and molecular modeling studies have become indispensable tools for elucidating the intricate interactions between TMPyP4 tosylate and its biological targets at an atomic level. These in silico approaches provide dynamic and energetic insights that complement experimental data, offering a deeper understanding of the compound's mechanism of action.

Molecular dynamics (MD) simulations offer a powerful method for investigating the dynamic behavior and stability of TMPyP4 in complex with biological macromolecules, particularly G-quadruplex DNA. These simulations model the movement of atoms over time, providing a detailed view of the binding process and the stability of the resulting complex.

Researchers have employed MD simulations to explore the interaction pathways of TMPyP4 with various G-quadruplex structures. These simulations have revealed that TMPyP4 can interact with G-quadruplexes through several modes, including end-stacking on the terminal G-tetrads, intercalation between the G-tetrads, and binding to the grooves and loops of the structure. The stability of these interactions is confirmed through simulations that can span hundreds of nanoseconds, demonstrating the stable association of TMPyP4 with the G-quadruplex. For instance, MD simulations have shown that the binding of TMPyP4 involves significant π-π stacking interactions with the bases of the external loops of the G-quadruplex. nih.gov

The simulations also shed light on the conformational changes that both TMPyP4 and the G-quadruplex undergo upon binding. This dynamic view is crucial for understanding how the ligand stabilizes the G-quadruplex structure, which is a key aspect of its biological activity.

Binding energy calculations are crucial for quantifying the affinity of TMPyP4 for its targets and for identifying the most favorable interaction sites. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and thermodynamic integration are commonly used to compute the binding free energies.

Studies have focused on calculating the binding energies of TMPyP4 with G-quadruplex DNA, revealing thermodynamically favorable interactions. nih.gov These calculations have helped to discern between different potential binding modes, such as end-stacking versus intercalation. digitellinc.com For example, some studies suggest that while both are possible, end-stacking is often the more energetically favorable mode of interaction for TMPyP4 with certain G-quadruplexes. digitellinc.comnih.gov

Computational models have been used to predict specific interaction sites on G-quadruplex structures. These predictions indicate that the terminal G-quartets are primary binding sites, with additional interactions possible in the loop and groove regions. digitellinc.com The calculated binding energy for TMPyP4 with a human telomeric G-quadruplex in the presence of the tosylate anion was found to be -31.4 kcal/mol. researchgate.net

Below is a table summarizing findings from computational studies on TMPyP4's interactions.

| Computational Method | Key Findings |

| Molecular Dynamics (MD) Simulations | Elucidated multiple interaction modes including end-stacking and groove binding. nih.govdigitellinc.com Confirmed the stability of the TMPyP4-G-quadruplex complex over extended simulation times. digitellinc.com |

| Binding Energy Calculations (MM/PBSA) | Quantified the favorable binding free energy of TMPyP4 to G-quadruplexes. nih.gov Indicated that end-stacking can be a more favorable binding mode than intercalation. digitellinc.com |

Cellular and Genomic Investigation Techniques

A variety of cellular and genomic investigation techniques have been employed to characterize the biological effects of TMPyP4 tosylate, particularly its impact on cancer cells. These assays provide critical information on the compound's influence on cell viability, proliferation, and the induction of programmed cell death, as well as its effects on key cellular proteins.

Cell viability and proliferation assays are fundamental in assessing the cytotoxic and cytostatic effects of TMPyP4. These assays measure the number of viable cells in a population following treatment with the compound.

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. Studies have shown that TMPyP4 can reduce the viability of various cancer cell lines in a concentration-dependent manner.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. labome.com It has been used to demonstrate the dose-dependent cytotoxic effects of TMPyP4.

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival. Research has demonstrated that TMPyP4 significantly reduces the colony-forming ability of cancer cells. nih.gov For instance, in MCF7 breast cancer cells, a 72-hour treatment with 10 µM and 20 µM of TMPyP4 resulted in a 20% and 50% decrease in cell viability, respectively, as measured by a clonogenic assay. nih.gov

EdU Incorporation Assay: This assay measures DNA synthesis and is used to assess cell proliferation. Studies have shown that TMPyP4 treatment can lead to a decrease in the percentage of cells in the S-phase of the cell cycle, indicating an inhibition of proliferation. preprints.orgconsensus.app

The following table summarizes the effects of TMPyP4 on cell proliferation in different cell lines.

| Cell Line | Assay | Concentration | Duration | Observed Effect |

| A549 | Proliferation Curve | 2 µM | - | Slower proliferation compared to control. nih.gov |

| HOS | Growth Inhibition | 50 µM | 48 or 96 h | Inhibition of cell growth. medchemexpress.com |

| LC-HK2 | EdU Incorporation | 5 µM | 72 h | Decrease in the percentage of cells in S-phase. preprints.org |

| RPE-1 | EdU Incorporation | 5 µM | 72 h | Decrease in the percentage of cells in S-phase. preprints.org |

| MC38 | Colony Formation | - | - | Significant reduction in colony formation. nih.gov |

| HCT116 | Colony Formation | - | - | Significant reduction in colony formation. nih.gov |

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Various assays are used to detect and quantify apoptosis following treatment with TMPyP4.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to detect apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Studies have shown that TMPyP4 induces apoptosis in a dose-dependent manner in several cancer cell lines. researchgate.net For example, treatment of A549 cells with 2.0 µM TMPyP4 for 3 days induced apoptosis in approximately 23% of the cells. nih.govresearchgate.net Similarly, 33% of U2OS cells underwent apoptosis under the same conditions. nih.govresearchgate.net

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis by TMPyP4.

The table below presents data on apoptosis induction by TMPyP4 in different cell lines.

| Cell Line | Assay | Concentration | Duration | Percentage of Apoptotic Cells |

| A549 | Annexin V/PI | 2.0 µM | 3 days | ~23% |

| U2OS | Annexin V/PI | 2.0 µM | 3 days | ~33% |

| HOS | Apoptosis Assay | 50 µM | 96 h | Induction of apoptosis |

| Saos-2 | Apoptosis Assay | 50 µM | 96 h | Induction of apoptosis |

| MG-63 | Apoptosis Assay | 50 µM | 96 h | Induction of apoptosis |

| SW620 | Apoptosis Assay | - | - | Significant increase in apoptosis |

| MC38 | Apoptosis Assay | - | - | Significant increase in apoptosis |

Western blot analysis is a technique used to detect and quantify the expression levels of specific proteins. This method has been instrumental in elucidating the molecular pathways affected by TMPyP4.

Cell Cycle Regulators: Studies have shown that TMPyP4 can alter the expression of proteins that regulate the cell cycle. For instance, treatment with TMPyP4 has been reported to increase the expression of cell cycle inhibitory proteins like p21CIP1 and p57KIP2 in K562 cells, leading to cell cycle arrest. medchemexpress.comnih.gov

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways are involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Western blot analyses have revealed that TMPyP4 can modulate the activity of MAPKs. For example, in cervical carcinoma cells, TMPyP4 has been shown to activate the p38 MAPK signaling pathway, which is associated with apoptosis induction. nih.gov

γ-H2AX: The phosphorylation of histone H2AX to form γ-H2AX is an early marker of DNA double-strand breaks. Western blot and immunofluorescence staining have been used to show that TMPyP4 treatment can lead to an increase in γ-H2AX levels, indicating the induction of DNA damage. nih.govresearchgate.net This effect is often observed in the context of G-quadruplex stabilization, which can interfere with DNA replication and repair processes.

The following table summarizes the key proteins whose expression is modulated by TMPyP4, as determined by Western blot analysis.

| Protein Target | Cellular Process | Effect of TMPyP4 Treatment | Cell Line(s) |

| p21CIP1 | Cell Cycle Regulation | Increased expression | K562 |

| p57KIP2 | Cell Cycle Regulation | Increased expression | K562 |

| p38 MAPK | Signal Transduction | Activation (phosphorylation) | Cervical Carcinoma Cells |

| γ-H2AX | DNA Damage Response | Increased levels (phosphorylation) | HCT116, MC38 |

| p-TBK1 | Innate Immunity | Increased phosphorylation | Colorectal Cancer Cells |

| p-STING | Innate Immunity | Increased phosphorylation | Colorectal Cancer Cells |

Gene Expression Profiling (e.g., cDNA Microarray for altered gene clusters)

Gene expression profiling provides a comprehensive view of the cellular response to TMPyP4 tosylate by measuring the expression levels of thousands of genes simultaneously. Techniques like cDNA microarrays and RNA-sequencing (RNA-seq) are pivotal in elucidating the compound's mechanism of action. nih.govnih.gov

Studies have utilized cDNA microarrays to compare the gene expression profiles of cells treated with TMPyP4 and its positional isomer, TMPyP2, which has a lower affinity for G-quadruplexes. nih.gov Analysis of microarray data over time has revealed that both TMPyP4 and TMPyP2 treatments alter the expression of several gene clusters. nih.gov Notably, the oncogene c-MYC, which contains a G-quadruplex-forming sequence in its promoter region, was specifically downregulated by TMPyP4 but not by TMPyP2. nih.gov This finding is significant as c-MYC transcriptionally regulates the human telomerase reverse transcriptase (hTERT) gene, and TMPyP4 was also found to decrease hTERT transcripts. nih.gov

Further investigations using RNA-seq on A549 cells treated with TMPyP4 revealed changes in the expression of a notable percentage of genes. nih.gov At a concentration of 2 μM, 2.11% of genes showed altered expression, with a significant portion functionally related to cell proliferation, apoptosis, adhesion, and migration. nih.gov At lower concentrations, 1.73% of genes were affected, with a substantial number linked to cell adhesion and migration. nih.govresearchgate.net These dose-dependent effects highlight the complexity of TMPyP4's biological impact.

Quantitative RT-PCR has been employed to validate the findings from microarray analyses, confirming the observed gene expression changes for a selection of genes. researchgate.net Such validation is crucial for ensuring the accuracy of high-throughput screening results.

Table 1: Gene Expression Changes in A549 Cells Treated with TMPyP4

| Concentration | Percentage of Genes with Altered Expression | Predominant Functional Gene Clusters Affected |

| Low Dose | 1.73% | Cell Adhesion and Migration |

| High Dose (2 µM) | 2.11% | Cell Proliferation, Apoptosis, Cell Adhesion, and Migration |

DNA Damage Assessment Techniques (e.g., Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile technique for detecting DNA damage at the level of individual cells. 21stcenturypathology.comchampionsoncology.com It is widely used to assess single- and double-strand breaks, alkali-labile sites, and oxidative DNA damage. championsoncology.comnih.gov The principle of the assay involves the migration of fragmented DNA out of the cell nucleus under electrophoresis, forming a "comet" shape. 21stcenturypathology.com The length and intensity of the comet's tail are proportional to the extent of DNA damage. nih.gov

The alkaline version of the comet assay (pH >13) is particularly sensitive for detecting low levels of DNA damage, including single-strand breaks and alkali-labile sites. toxys.comnih.gov This makes it a valuable tool for investigating the genotoxic potential of compounds like TMPyP4 tosylate. The assay can be further modified by incorporating lesion-specific enzymes, such as formamidopyrimidine DNA glycosylase (FPG), to specifically detect oxidative DNA lesions like 8-oxo-7,8-dihydroguanine (8-oxoG). toxys.com

While direct studies detailing the use of the comet assay specifically with TMPyP4 tosylate are not prevalent in the provided search results, the assay's broad applicability in genotoxicity testing and DNA repair studies makes it an essential methodology for characterizing the full spectrum of TMPyP4's interactions with cellular DNA. 21stcenturypathology.commedcraveonline.com It can be used to determine if TMPyP4, either alone or in combination with light activation in photodynamic therapy, induces DNA strand breaks.

Singlet Oxygen Generation Analysis (for photodynamic applications)

TMPyP4 is a well-known photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which is a key cytotoxic agent in photodynamic therapy (PDT). chem-station.comnih.govresearchgate.net The analysis of singlet oxygen generation is therefore critical for evaluating the photodynamic efficacy of TMPyP4 tosylate.

A primary method for detecting and quantifying singlet oxygen is through the measurement of its characteristic phosphorescence at 1270 nm. nih.govnih.gov Time-resolved phosphorescence measurements can provide insights into the quantum yield of singlet oxygen generation (ΦΔ), a crucial parameter that quantifies the efficiency of a photosensitizer in producing this cytotoxic species. nih.govrsc.org

Studies have shown that TMPyP4 is an efficient generator of singlet oxygen. researchgate.net The combination of TMPyP4 with nanoparticles, such as titanium dioxide (TiO₂), has been investigated to enhance its photodynamic activity. nih.gov The generation of singlet oxygen by TMPyP4/TiO₂ complexes has been confirmed by analyzing the phosphorescence at 1270 nm, demonstrating the potential for improved cancer-selective therapy. nih.gov

The quantum yield of singlet oxygen can be influenced by the molecular environment and the specific form of the porphyrin. rsc.org For instance, the incorporation of metal ions into the porphyrin macrocycle can significantly alter the singlet oxygen quantum yield. rsc.org Therefore, precise analysis of singlet oxygen generation is essential for optimizing the photodynamic applications of TMPyP4 tosylate.

Table 2: Advanced Methodologies for Characterizing TMPyP4 Tosylate

| Methodology | Analyte/Process Measured | Key Findings/Applications |

| Gene Expression Profiling | Altered gene clusters | Downregulation of c-MYC and hTERT; dose-dependent effects on genes related to cell proliferation, apoptosis, and migration. |

| DNA Damage Assessment | DNA strand breaks, oxidative lesions | Evaluation of genotoxicity and the potential for TMPyP4 to induce DNA damage, particularly in the context of PDT. |

| Singlet Oxygen Analysis | Singlet oxygen (¹O₂) generation | Quantification of photodynamic efficiency; confirmation of TMPyP4 as a potent photosensitizer. |

Preclinical Research Applications and Biological Impact of Tmpyp4 Tosylate

Anticancer Research Applications

TMPyP4 tosylate has demonstrated significant potential in preclinical anticancer research due to its multifaceted biological activities. This cationic porphyrin is primarily recognized for its ability to stabilize G-quadruplex structures in DNA, leading to the inhibition of telomerase, an enzyme crucial for the immortal phenotype of many cancer cells. labmartgh.comtocris.com Its therapeutic potential has been explored across a variety of cancer models, revealing its capacity to inhibit cell growth, induce programmed cell death, and modulate key signaling pathways involved in tumorigenesis.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

TMPyP4 tosylate has been shown to inhibit the proliferation of a wide range of cancer cells. For instance, in osteosarcoma cell lines such as HOS, Saos-2, MG-63, and U2OS, treatment with TMPyP4 tosylate has been observed to impede cell growth. labmartgh.commedchemexpress.commedchemexpress.cn Specifically, in HOS cells, a time-dependent inhibition of cell viability was noted. medchemexpress.com The compound also demonstrates anti-proliferative effects in K562 leukemic cells and various multiple myeloma cell lines. medchemexpress.combiocrick.comrndsystems.com Studies have shown that TMPyP4 tosylate inhibits cell proliferation and induces cell death in three different myeloma cell lines. tocris.comrndsystems.com

Below is an interactive table summarizing the inhibitory effects of TMPyP4 tosylate on various cancer cell lines.

Induction of Apoptosis in Various Malignant Cell Types

A key mechanism of the anticancer activity of TMPyP4 tosylate is its ability to induce apoptosis, or programmed cell death, in malignant cells. Research has demonstrated that TMPyP4 tosylate treatment leads to apoptosis in several osteosarcoma cell lines, including HOS, Saos-2, MG-63, and U2OS. labmartgh.commedchemexpress.commedchemexpress.cn Furthermore, it has been shown to induce cell death in multiple myeloma cell lines. biocrick.comrndsystems.com While the precise signaling pathways leading to apoptosis can vary between cell types, the consistent induction of this process underscores the compound's potential as a cytotoxic agent against cancer cells.

Modulation of Cell Cycle Regulatory Proteins

TMPyP4 tosylate has been found to influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. In K562 leukemia cells, treatment with TMPyP4 tosylate resulted in an increase in cell cycle regulatory proteins. medchemexpress.commedchemexpress.comclinisciences.com Specifically, an increased expression of the p21CIP1 and p57KIP2 proteins was observed. medchemexpress.com In breast cancer cell lines MCF7 and MDA-MB-231, TMPyP4 showed a more pronounced effect on the cell cycle of MDA-MB-231 cells, particularly at higher concentrations, although this did not directly lead to apoptosis in the short term. mdpi.com In MCF7 cells, a significant decrease in cyclin D1 accumulation was noted at higher concentrations, suggesting a G1 phase cell cycle arrest. mdpi.com

Regulation of Oncogene Expression and Transcription

TMPyP4 tosylate has demonstrated the ability to regulate the expression of key oncogenes. A notable finding is its capacity to down-regulate the expression of c-MYC, an oncogene implicated in a vast number of human cancers. nih.gov The promoter region of the c-MYC gene has the potential to form a G-quadruplex structure, which can be stabilized by TMPyP4. nih.gov This stabilization is believed to interfere with the transcription of the gene, leading to reduced c-MYC protein levels. nih.gov

Furthermore, TMPyP4 has been shown to decrease the expression of human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase. nih.govresearchgate.net The expression of hTERT is transcriptionally regulated by c-MYC. nih.gov Therefore, the downregulation of c-MYC by TMPyP4 likely contributes to the observed decrease in hTERT transcripts, providing a dual mechanism for telomerase inhibition. nih.gov

Assessment of Tumor Growth Inhibition in Xenograft Models

The anticancer effects of TMPyP4 have been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. wikipedia.orgjax.org In two different xenograft tumor models, TMPyP4 was able to prolong survival and decrease the rate of tumor growth. nih.gov Another study using an MX-1 mammary tumor model also demonstrated that TMPyP4 inhibited tumor growth and prolonged the survival of the mice. medchemexpress.com These findings in animal models provide crucial preclinical evidence for the potential therapeutic efficacy of TMPyP4 in a whole-organism setting.

Enhancement of DNA Damage in Cancer Cells, particularly in specific microenvironments

TMPyP4 is known to bind to and stabilize G-quadruplex DNA structures. spandidos-publications.com While some studies on breast cancer cells did not show TMPyP4 to be a direct inducer of DNA damage/repair pathways, its interaction with DNA can enhance the cytotoxicity of other chemotherapeutic agents. mdpi.comresearchgate.net For instance, the depletion of the STN1 protein, which is involved in genome stability, was found to sensitize cancer cells to TMPyP4, suggesting an interplay with DNA damage response pathways. spandidos-publications.com The stabilization of G-quadruplexes by TMPyP4 can interfere with DNA replication and transcription, indirectly leading to DNA damage and subsequent cell death, particularly in the context of other cellular stresses or in combination with DNA-damaging drugs.

Antiviral Research Applications

TMPyP4 tosylate has demonstrated notable potential in antiviral research, primarily through its interaction with viral genetic material. labmartgh.commedchemexpress.comlabmartgh.comclinisciences.com

Reduction of Viral Loads in in vivo Models of Viral Infection (e.g., SARS-CoV-2)

Studies have shown that TMPyP4 tosylate can effectively reduce viral loads in animal models of SARS-CoV-2 infection. labmartgh.commedchemexpress.commedchemexpress.com In Syrian hamsters and transgenic mouse models, administration of TMPyP4 at non-toxic doses led to a significant suppression of SARS-CoV-2 infection, resulting in decreased viral loads and reduced lung lesions. nih.gov Some research even suggests that the anti-COVID-19 activity of TMPyP4 is more potent than that of remdesivir (B604916) in both in vitro and in vivo studies. nih.gov

In one study, intranasal administration of TMPyP4 tosylate at doses of 15 mg/kg or 30 mg/kg to SARS-CoV-2-infected hamsters resulted in decreased mean viral loads in the nasal wash, nasal turbinate, and lung tissues. medchemexpress.com Another practical example involved administering 30 mg/kg of TMPyP4 tosylate intranasally to infected hamsters, which also demonstrated a significant decrease in viral loads. labmartgh.com

| Animal Model | Virus | Observed Effect | Reference |

|---|---|---|---|

| Syrian Hamster | SARS-CoV-2 | Decreased mean viral loads in nasal wash, nasal turbinate, and lung tissues. | medchemexpress.com |

| Transgenic Mouse | SARS-CoV-2 | Significantly suppressed infection, reduced viral loads, and lung lesions. | nih.gov |

Investigation of Viral G-Quadruplexes as Therapeutic Targets

The antiviral activity of TMPyP4 tosylate is largely attributed to its ability to target and stabilize G-quadruplex (G4) structures within the viral genome. nih.govmdpi.com G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of both DNA and RNA, and they are believed to play roles in the life cycles of various viruses. mdpi.commdpi.commedchemexpress.com

Research has identified several highly conserved and stable G4s in the SARS-CoV-2 genome that can inhibit viral replication and translation. nih.gov TMPyP4, as a G4-stabilizing ligand, has been shown to effectively target these structures. nih.govmdpi.com In contrast, its isomer, TMPyP2, which has a low affinity for G4s, shows no effect on SARS-CoV-2 infection, highlighting the importance of G4 targeting for the antiviral activity of TMPyP4. nih.govnih.gov This line of research presents viral G-quadruplexes as a novel and druggable target for antiviral therapies. nih.govmdpi.com

Neurobiological Research Contexts

TMPyP4 tosylate has also been investigated in neurobiological research, particularly for its effects on key enzymes and gene expression in the nervous system.

Functional Modulators of Acetylcholinesterase Activity

In vitro analyses have revealed that TMPyP4 can inhibit the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.govplos.org This inhibitory action suggests potential applications in research related to conditions characterized by cholinergic deficits, such as Alzheimer's disease. labmartgh.comlabmartgh.com Interestingly, pretreatment of TMPyP4 with Hemeoxygenase-2 (HO-2) was found to rescue AChE function, suggesting a complex interaction. nih.govnih.govplos.org

| Target | Observed Effect | Context | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition of activity in vitro. | Potential for research in neurodegenerative diseases. | labmartgh.comlabmartgh.comnih.govnih.govplos.org |

Exploration of Potential for Modulating Neuronal Gene Expression in in vivo Systems

Researchers have explored the use of TMPyP4 to modulate neuronal gene expression in vivo by stabilizing nucleic acid secondary structures. nih.govnih.govplos.org For instance, studies aimed to determine if TMPyP4 could alter the expression of tyrosine hydroxylase (Th), the rate-limiting enzyme in catecholamine biosynthesis, in the mouse brain. nih.govnih.govplos.org

However, these investigations have yielded mixed results. Low doses of TMPyP4 (10mg/kg), similar to those used for photosensitization, did not significantly alter Th transcript levels in most catecholaminergic brain regions. nih.govplos.org High doses (40 mg/kg), on the other hand, led to unexpected adverse effects. nih.govnih.govplos.org These findings suggest that while TMPyP4 is a useful tool in vitro, it may not be ideal for modifying neuronal gene expression in vivo by manipulating nucleic acid secondary structure stability. nih.govnih.govplos.org

Photodynamic Therapy (PDT) Research Integration

TMPyP4 is widely recognized as a photosensitizer, a key component in photodynamic therapy (PDT). nih.govnih.govplos.org PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that can kill cancer cells and pathogenic microbes. harvard.edumdpi.com

TMPyP4's utility in PDT stems from its strong absorption in the visible light spectrum. cymitquimica.com When activated by light, it can induce cell death. nih.gov Its cationic nature may also facilitate interactions with negatively charged biological molecules. cymitquimica.com Research has explored the use of TMPyP4 in PDT for various applications, including cancer therapy. plos.orgnih.gov For example, studies have investigated its efficacy in treating cervical cancer and melanoma in animal models. plos.orgnih.gov The compound's ability to act as a photosensitizer is often leveraged in combination with its other biological activities, such as its impact on tumor growth. plos.org

Utilization as a Photosensitizer in Preclinical PDT Models

The cationic porphyrin, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, is a well-documented photosensitizer utilized in preclinical research for photodynamic therapy (PDT). plos.org PDT is a therapeutic strategy that involves the administration of a photosensitive agent, which is then activated by light of a specific wavelength. frontierspecialtychemicals.comfrontiersin.org Upon activation, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in the targeted tissue. frontierspecialtychemicals.comfrontiersin.org The inherent characteristics of porphyrin derivatives make them effective chromophores for PDT studies. frontierspecialtychemicals.com

In preclinical settings, TMPyP4 has been investigated for its photosensitizing capabilities across various cancer models. plos.org Studies have demonstrated its ability to reduce cell proliferation upon light activation. plos.org For instance, research has explored its efficacy in models of cervical cancer and its potential in treating infections, such as those caused by Candida albicans, through photodynamic inactivation. plos.org The fundamental principle of its application in these models lies in its capacity to be selectively taken up by cancer cells and, upon irradiation, to produce cytotoxic species that lead to cell destruction through apoptosis or necrosis. frontierspecialtychemicals.com

The application of TMPyP4 extends to various in vitro and in vivo models. plos.org Research on HeLa cervical cancer cells and G361 human skin malignant melanoma cells has shown the photodynamic effect of TMPyP4 when irradiated with blue light. researchgate.net These preclinical studies are crucial for establishing the potential of TMPyP4 as a viable photosensitizer for clinical applications, focusing on its ability to induce targeted cell death while minimizing damage to surrounding healthy tissues. plos.orgfrontiersin.org

Combination with Nanoparticles (e.g., TiO2 NPs) for Enhanced Photodynamic Effects

To amplify the effectiveness of photodynamic therapy, TMPyP4 tosylate is often combined with nanoparticles (NPs), which can improve its delivery and enhance its photodynamic activity. doaj.orgnih.govnanoinnovation2023.eu The use of nanocarriers addresses some of the limitations of conventional photosensitizers, such as solubility and targeted delivery. mdpi.com

A significant area of research involves the complex of TMPyP4 with titanium dioxide nanoparticles (TiO2 NPs). doaj.orgnih.govresearchgate.net This combination has been shown to offer considerable advantages for the PDT of melanoma, including improved cell penetration and increased ROS production. doaj.orgnih.govresearchgate.netdntb.gov.ua Studies investigating TMPyP4/TiO2 NP complexes in human melanoma cell lines demonstrated that the conjugate produced significant cytotoxicity only after being activated by blue light (405 nm). doaj.orgnih.govresearchgate.net This photo-induced toxicity was substantially higher than that of the free porphyrin, indicating a synergistic enhancement of the photodynamic effect. mdpi.comnih.govresearchgate.net

The rationale for this enhanced effect is that nanoparticles can act as carriers, facilitating the uptake of the photosensitizer by cancer cells, and can also contribute to the generation of ROS themselves. nanoinnovation2023.euresearchgate.net Research has confirmed the conjugation of TMPyP4 with TiO2 NPs through spectroscopic and microscopic analyses. doaj.orgnih.govnih.gov The resulting nanocomplexes have demonstrated high efficiency in generating singlet oxygen, a key cytotoxic agent in PDT. nanoinnovation2023.eu For example, one study reported that TMPyP4-TiO2 NP conjugates induced a phototoxicity of 78% in an amelanotic melanoma cell line after 7.5 minutes of irradiation with a 405 nm light source. nih.govresearchgate.net

| Nanoparticle | Cell Line | Key Finding | Reference |

| Titanium Dioxide (TiO2) | Mel-Juso (human melanoma) | Enhanced photodynamic effect and cytotoxicity upon blue light irradiation compared to TMPyP4 alone. | doaj.orgnih.govresearchgate.net |

| Titanium Dioxide (TiO2) | Mel-Juso | Induced 78% phototoxicity after 7.5 minutes of irradiation. | nih.govresearchgate.net |

| Iron Oxide (γ-Fe2O3) | Mel-Juso | Investigated as a carrier for porphyrins including TMPyP4 to enhance PDT against melanoma cells. | nih.govresearchgate.net |

Mechanisms of Reactive Oxygen Species Generation in the Photodynamic Context

The therapeutic effect of photodynamic therapy is predicated on the generation of reactive oxygen species (ROS). frontierspecialtychemicals.comfrontiersin.org The process begins when the photosensitizer, such as TMPyP4, absorbs light energy, transitioning from its ground state to an excited singlet state. researchgate.net It then undergoes a process called intersystem crossing to a more stable, long-lived excited triplet state. researchgate.net

In this excited triplet state, the photosensitizer can react with surrounding molecules. The primary pathway in PDT involves the transfer of energy from the excited photosensitizer to molecular oxygen (O2). frontierspecialtychemicals.comresearchgate.net This energy transfer converts oxygen into a highly reactive excited state known as singlet oxygen (¹O2), a potent oxidizing agent. frontierspecialtychemicals.com Singlet oxygen can readily react with and damage essential biomolecules within the cancer cell, including lipids, proteins, and nucleic acids, ultimately leading to cell death. frontierspecialtychemicals.com

Studies specifically analyzing the TMPyP4/TiO2 complex have confirmed the generation of singlet oxygen through methods like time-resolved phosphorescence detection at 1270 nm. doaj.orgnih.govdntb.gov.uadntb.gov.ua The cytotoxicity observed in cancer cells treated with the TMPyP4/TiO2 complex and irradiated with blue light is directly mediated by the intracellular production of ROS in a dose-dependent manner. doaj.orgnih.govresearchgate.netnih.gov The combination with TiO2 nanoparticles not only facilitates TMPyP4 delivery but also contributes to enhanced ROS production, providing a supplementary source of these cytotoxic species. nanoinnovation2023.euresearchgate.net This dual mechanism of ROS generation from both the photosensitizer and the nanoparticle under light activation leads to a more potent antitumor effect. researchgate.net

Demonstrating Cancer Selectivity in Photodynamic Research Models

A critical attribute for any successful cancer therapy is selectivity, meaning it should preferentially target and destroy cancer cells while sparing healthy tissue. frontiersin.orgmdpi.com Preclinical studies using TMPyP4 tosylate, particularly in combination with nanoparticles, have demonstrated promising cancer-selective properties in PDT models. doaj.orgnih.govresearchgate.net

Research comparing the photodynamic effect of the TMPyP4/TiO2 complex on human melanoma cells (Mel-Juso) versus a non-tumor skin cell line (CCD-1070Sk) provides direct evidence of this selectivity. doaj.orgnih.govdntb.gov.ua In these studies, the photodynamic activity and resulting cytotoxicity were significantly higher in the melanoma cells than in the non-tumor cells following irradiation. doaj.orgnih.govdntb.gov.uanih.gov The non-irradiated porphyrin showed a low degree of toxicity in both cell lines, highlighting that the cytotoxic effect is light-dependent. doaj.orgnih.govresearchgate.net

This observed selectivity is a key advantage of using the TMPyP4/TiO2 nanocomplex in PDT. doaj.orgresearchgate.net The enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles tend to accumulate in tumor tissues more than in normal tissues, may contribute to this selectivity. mdpi.com Furthermore, differences in cellular uptake mechanisms and metabolic rates between cancerous and non-cancerous cells can lead to a higher concentration of the photosensitizer complex in the target tumor cells. nih.gov The demonstrated ability of the TMPyP4/TiO2 system to induce greater cell death in melanoma cells compared to normal skin cells underscores its potential for developing more targeted and effective PDT treatments for cancer. doaj.orgnih.govdntb.gov.ua

| Cell Line | Cell Type | Treatment | Outcome | Reference |

| Mel-Juso | Human Melanoma | TMPyP4/TiO2 + Blue Light | High cytotoxicity and ROS production. | doaj.orgnih.govdntb.gov.ua |

| CCD-1070Sk | Non-tumor Skin Fibroblast | TMPyP4/TiO2 + Blue Light | Significantly lower photodynamic effect compared to melanoma cells. | doaj.orgnih.govdntb.gov.ua |

| HeLa | Cervical Cancer | TMPyP4 + Blue Light | Demonstrated photodynamic effect. | researchgate.net |

| G361 | Human Skin Malignant Melanoma | TMPyP4 + Blue Light | Demonstrated photodynamic effect. | researchgate.net |

Factors Influencing Tmpyp4 Tosylate Research Outcomes and Modulators of Activity

Impact of Counterions on Ligand-Nucleic Acid Interactions

The choice of counterion in the salt form of TMPyP4 can significantly influence its interaction with nucleic acid structures, particularly G-quadruplexes (G4). While often overlooked, the anionic component can participate in the binding and stabilization of these targets. Research comparing the tetratosylate and tetrachloride salt forms of TMPyP4 has revealed that the tosylate anion is not an inert spectator in the binding process. nih.govnih.gov